molecular formula C22H23N3O4 B2922547 N'-[(3-methoxyphenyl)methyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide CAS No. 898456-13-8

N'-[(3-methoxyphenyl)methyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide

Cat. No.: B2922547
CAS No.: 898456-13-8
M. Wt: 393.443
InChI Key: AJXBQFLLBYVTFQ-UHFFFAOYSA-N
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Description

N'-[(3-Methoxyphenyl)methyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide is an ethanediamide derivative characterized by a tricyclic 1-azatricyclo[7.3.1.0^{5,13}] core and a 3-methoxybenzyl substituent. The 3-methoxyphenylmethyl moiety introduces electron-donating properties, which could influence solubility, binding affinity, or metabolic stability.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-29-18-6-2-4-14(10-18)13-23-21(27)22(28)24-17-11-15-5-3-9-25-19(26)8-7-16(12-17)20(15)25/h2,4,6,10-12H,3,5,7-9,13H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXBQFLLBYVTFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3-methoxyphenyl)methyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(3-methoxyphenyl)methyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(3-methoxyphenyl)methyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N’-[(3-methoxyphenyl)methyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Electronic Comparison with Analogous Compounds

The target compound shares structural homology with other ethanediamide derivatives, differing primarily in substituent groups attached to the tricyclic core. Key analogs include:

Table 1: Comparative Analysis of Ethanediamide Derivatives

Compound Name Substituent Molecular Formula Molecular Weight Key Features
N'-[(3-Methoxyphenyl)methyl]-N-{2-oxo-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5,7,9(13)-trien-7-yl}ethanediamide (Target) 3-Methoxybenzyl Not provided Not provided Electron-donating methoxy group; potential for enhanced polar interactions.
N'-(5-Chloro-2-methylphenyl)-N-{same core}ethanediamide (Analog 1) 5-Chloro-2-methylphenyl Not provided Not provided Chloro (electron-withdrawing) and methyl groups; may reduce solubility.
N-{...dodeca-4,6,8(12)-trien-6-yl}-N'-[(oxolan-2-yl)methyl]ethanediamide (Analog 2) Oxolan-2-ylmethyl (THF) C₁₈H₂₁N₃O₄ 343.4 Oxolane group introduces polarity; likely higher solubility in polar solvents.

Key Observations:

Substituent Effects: The 3-methoxy group in the target compound contrasts with the chloro-methyl group in Analog 1. Methoxy groups typically enhance solubility in polar solvents (e.g., water, ethanol) compared to chloro substituents, which are hydrophobic and may hinder dissolution . Analog 2’s oxolane (tetrahydrofuran-derived) substituent is highly polar, suggesting superior solubility over both the target and Analog 1 .

Electronic and Structural Implications: highlights that isovalency (similar valence electron configurations) can lead to comparable reactivity, even with structural differences. Substituent geometry (e.g., steric bulk of 5-chloro-2-methylphenyl in Analog 1) may sterically hinder interactions with biological targets compared to the smaller 3-methoxybenzyl group in the target.

Biological Activity

N'-[(3-methoxyphenyl)methyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action.

Chemical Structure and Properties

The compound can be characterized by its unique tricyclic structure and specific functional groups that contribute to its biological activity. The molecular formula is C21H22N2O3C_{21}H_{22}N_2O_3 with a molecular weight of approximately 350.41 g/mol.

PropertyValue
Molecular FormulaC21H22N2O3
Molecular Weight350.41 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potency against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Testing

In a comparative study of the compound's antimicrobial efficacy:

  • Tested Bacteria : Staphylococcus aureus, Escherichia coli, Bacillus cereus
  • Results :
    • S. aureus : MIC = 0.015 mg/mL
    • E. coli : MIC = 0.011 mg/mL
    • B. cereus : MIC = 0.008 mg/mL

These results suggest that the compound is more effective than several standard antibiotics used in clinical settings .

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines revealed that the compound exhibits low toxicity at therapeutic concentrations.

Experimental Design

  • Cell Line : Human normal fetal lung fibroblast MRC-5
  • Concentrations Tested : 0.1 μM, 1 μM, and 10 μM
  • Results :
    • Cell viability remained above 91% across all concentrations tested.

This indicates a favorable safety profile for potential therapeutic applications .

The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes or receptors.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Receptor Modulation : It could modulate receptor activity that influences cellular signaling pathways related to inflammation and immune response.

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